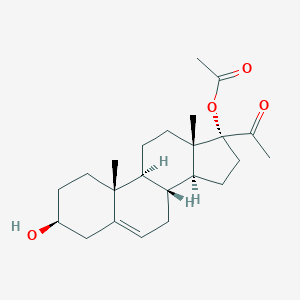

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate

Overview

Description

Synthesis Analysis

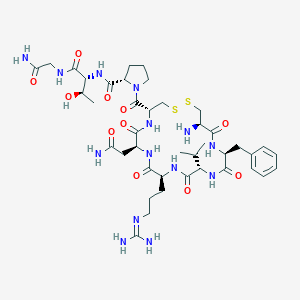

The synthesis of related steroids involves multi-step chemical processes that introduce specific functional groups to the steroid nucleus. For instance, the synthesis of 3alpha-hydroxy-21-(1'-imidazolyl)-3beta-methoxymethyl-5alpha-pregnan-20-one was achieved in six steps, with a focus on improving stereoselectivity and introducing an imidazole group using lithium imidazole, yielding the product with high selectivity and without significant impurities . Another study reports the synthesis of various isomers of 3α,15β,17α-trihydroxy-5α-pregnan-20-one, which involved selective hydrolysis, catalytic hydrogenation, and oxidation-reduction steps to obtain the desired isomers . These methods demonstrate the complexity and precision required in steroid synthesis.

Molecular Structure Analysis

The molecular structure of steroids is critical for their biological function. The papers describe the synthesis of steroids with specific configurations and functional groups, such as hydroxy and keto groups, at various positions on the pregnane skeleton. The stereochemistry of these groups is particularly important, as it can significantly influence the biological activity of the compounds. For example, the synthesis of 3α,15β,17α-trihydroxy-5α-pregnan-20-one and its configurational isomers required careful control of the stereochemistry to ensure the correct 3ξ,5ξ-configuration .

Chemical Reactions Analysis

The chemical reactions involved in steroid synthesis are diverse and include steps such as acetylation, hydrolysis, hydrogenation, and oxidation-reduction. These reactions are used to introduce or modify functional groups, alter the steroid's structure, and ultimately achieve the desired compound with the correct stereochemistry. For example, the synthesis of 3β,15β,17α-trihydroxy-5-pregnen-20-one involved a selenation-dehydroselenation procedure, followed by the addition of a 2-lithio-2-methyl-1,3-dithiane group and subsequent rearrangement and cleavage reactions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate," they do provide insights into the properties of similar compounds. Steroids typically exhibit properties such as hydrophobicity, which is influenced by the presence of hydroxy groups that can form hydrogen bonds. The presence of a keto group can also affect the compound's reactivity and interactions with biological molecules. The synthesis and manipulation of these functional groups are crucial for tailoring the physical and chemical properties of the steroids for specific applications .

Scientific Research Applications

1. Role in Steroid Biosynthesis and Related Disorders

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate is involved in steroid biosynthesis. A condition named Apparent Pregnen Hydroxylation Deficiency (APHD) is associated with the overproduction of pregnenolone and progesterone, leading to genital ambiguity in both genders. This disorder illustrates the significant role of steroid hydroxylation in physiological processes and the potential consequences of its dysregulation. It is suggested that attenuated steroid hydroxylation could be linked to a deficiency of co-factors and modulators of hydroxylation, such as P450 reductase and cytochrome b5, and that post-translational modifications of the hydroxylases may regulate steroid synthesis directionally. Further research is needed to fully understand this condition and its association with the steroid biosynthesis pathway, where 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate plays a crucial role (Shackleton & Małunowicz, 2003).

2. Therapeutic Potential in Stress-related Diseases

The compound allopregnanolone, closely related to 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate, is under research for its potential therapeutic applications in treating various stress-related diseases like PTSD, depression, AUDs, and neurological and psychiatric conditions aggravated by stress. The pleiotropic actions of allopregnanolone, such as modulating GABAA receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling, contribute to its potential for promoting recovery in a wide variety of illnesses. Understanding the actions of similar compounds like 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate could offer insights into new therapeutic pathways (Boero, Porcu, & Morrow, 2019).

Safety And Hazards

properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17-,18+,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMZSYRIJAAMS-KIYFCUGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247052 | |

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate | |

CAS RN |

2381-45-5 | |

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-20-oxo-5-pregnen-17α-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

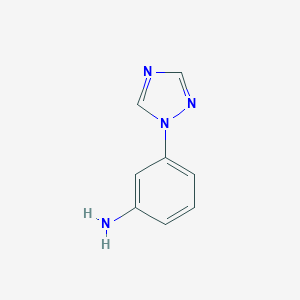

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)